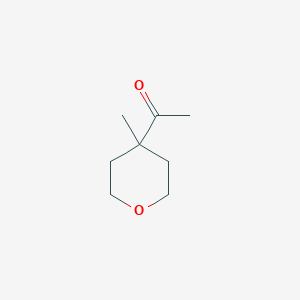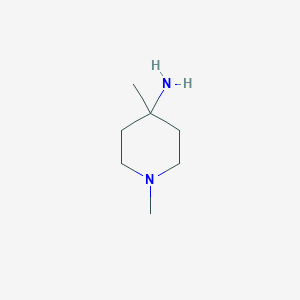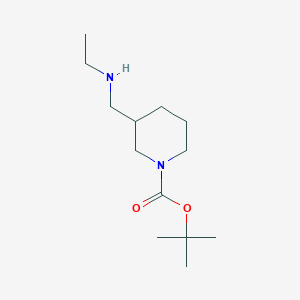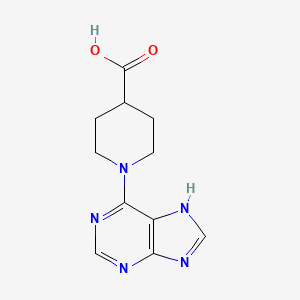
6-(4-Methylphenyl)pyridine-2-carbaldehyde
Descripción general
Descripción
6-(4-Methylphenyl)pyridine-2-carbaldehyde is a chemical compound used in scientific research. It has a molecular formula of C13H11NO and a molecular weight of 197.236 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a phenyl ring via a methylene bridge . The pyridine ring carries a formyl group, while the phenyl ring carries a methyl group .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Pyridine and its derivatives play a crucial role in the development of novel compounds due to their structural diversity and biological relevance. The synthesis and functionalization of pyridine derivatives have been extensively explored for their potential in creating pharmacologically active molecules and materials with unique properties. For example, research highlights the importance of pyridine derivatives in catalysis, organic synthesis, and the development of materials for optoelectronic applications (Lipunova et al., 2018).
Biological Activities
Pyridine derivatives are known for their wide range of biological activities, making them valuable in the design of new therapeutic agents. Studies have documented the antimicrobial, anticancer, anti-inflammatory, and antioxidant properties of various pyridine compounds. This extensive biological activity profile supports the ongoing research into pyridine derivatives as potential therapeutic agents for various diseases (Altaf et al., 2015).
Applications in Material Science
The incorporation of pyridine rings into materials has been shown to enhance their electronic and photophysical properties. Pyridine-based materials have found applications in light-emitting diodes (LEDs), solar cells, and as sensors, demonstrating the versatility of pyridine derivatives in material science and engineering. Research in this area focuses on developing new materials with improved performance and sustainability (Yoda, 2020).
Environmental and Agrochemical Uses
Pyridine derivatives also play a significant role in environmental science and agriculture. They are used in the development of pesticides, herbicides, and fungicides, contributing to the protection of crops and management of pests. Additionally, their role in environmental remediation and pollution control highlights the environmental significance of these compounds (Guan et al., 2016).
Propiedades
IUPAC Name |
6-(4-methylphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKCCNEQFURQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)


![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)







![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)
